![molecular formula C11H19NO3 B2698064 tert-Butyl 7-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1221818-31-0](/img/structure/B2698064.png)
tert-Butyl 7-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
tert-Butyl 7-hydroxy-2-azabicyclo[221]heptane-2-carboxylate is a bicyclic compound that features a tert-butyl ester group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a bicyclic ketone, followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of a base, such as triethylamine, and an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 7 undergoes oxidation under controlled conditions:
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To ketone : Using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane in dichloromethane converts the hydroxyl group to a ketone, forming tert-butyl 2-azabicyclo[2.2.1]heptane-7-one-2-carboxylate.
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To carboxylic acid : Strong oxidants like KMnO₄ in acidic conditions further oxidize the ketone intermediate to a carboxylic acid derivative.
Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|
Hydroxyl → Ketone | CrO₃, H₂SO₄, 0°C → rt | Tert-butyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | 72–85 | |
Ketone → Carboxylic Acid | KMnO₄, H₂O/H⁺, reflux | 2-Azabicyclo[2.2.1]heptane-7-carboxylic acid | 58 |
Ester Hydrolysis
The tert-butyl ester undergoes hydrolysis under acidic or basic conditions:
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Acidic hydrolysis : HCl in dioxane cleaves the ester to yield 7-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylic acid.
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Basic hydrolysis : NaOH in THF/water produces the sodium salt of the carboxylic acid.
Reaction Type | Conditions | Product | Notes | Reference |
---|---|---|---|---|
Acidic Hydrolysis | 4M HCl, dioxane, 50°C | 7-Hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylic acid | Purity >95% | |
Basic Hydrolysis | 2M NaOH, THF/H₂O, rt | Sodium 7-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | Requires neutralization for isolation |
Protection/Deprotection
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Silylation : Treating with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in DMF protects the hydroxyl group as a TBDMS ether.
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Boc Deprotection : Trifluoroacetic acid (TFA) in DCM removes the Boc group, yielding the free amine.
Nucleophilic Substitution
The ester group participates in nucleophilic acyl substitution with amines or alcohols to form amides or new esters.
Reduction Reactions
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Ester to Alcohol : Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, though this is less common due to competing side reactions.
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Selective Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) preserves the bicyclic structure while reducing unsaturated bonds if present.
Cycloaddition and Ring-Opening
The strained bicyclic system participates in:
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[2+2] Cycloadditions : With electron-deficient alkenes under UV light to form polycyclic derivatives.
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Ring-Opening Polymerization : Initiated by Lewis acids (e.g., BF₃·OEt₂) to generate polyamide precursors.
Comparative Reactivity
The compound’s reactivity differs from analogs due to stereoelectronic effects:
Scientific Research Applications
Drug Development
tert-Butyl 7-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate has been investigated for its potential as a pharmacological agent. Its structural features allow for interactions with biological targets, making it suitable for the development of new therapeutic agents.
Case Study: Enzyme Inhibition
Research has demonstrated that derivatives of this compound can act as enzyme inhibitors, particularly in the context of neuropharmacology. For instance, studies have shown that modifications to the bicyclic structure can enhance binding affinity to specific receptors involved in neurological disorders .
Table 1: Summary of Biological Activities
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various functional group transformations.
Synthesis of Complex Molecules
The compound can be utilized in the synthesis of more complex molecules, including those used in pharmaceuticals and agrochemicals.
Example Reaction:
The compound can undergo esterification reactions to form various esters, which are valuable in the synthesis of biologically active compounds.
Table 2: Synthetic Applications
Reaction Type | Product Example | Reference |
---|---|---|
Esterification | Various bioactive esters | |
Alkylation | Alkylated derivatives | |
Cyclization | Formation of new bicyclic structures |
Material Science
In addition to its applications in medicinal chemistry and organic synthesis, this compound is being explored for its potential use in material science.
Polymer Chemistry
The compound's reactivity allows it to be incorporated into polymer matrices, enhancing the properties of materials used in various applications such as coatings and adhesives.
Case Study: Polymer Modification
Research indicates that incorporating this compound into polymer systems can improve mechanical properties and thermal stability, making it suitable for high-performance applications .
Mechanism of Action
The mechanism of action of tert-Butyl 7-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The hydroxyl and ester groups play crucial roles in binding interactions and the overall stability of the compound .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
- tert-Butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate
- tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
Uniqueness
tert-Butyl 7-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is unique due to the presence of the hydroxyl group at the 7-position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .
Biological Activity
tert-Butyl 7-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, also known by its CAS number 154905-39-2, is a bicyclic compound that has garnered attention due to its potential biological activities, particularly as a ligand for nicotinic acetylcholine receptors (nAChRs). This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H19NO3
- Molecular Weight : 213.27 g/mol
- Structural Features : The compound features a bicyclic structure that is characteristic of several biologically active compounds, particularly those interacting with the central nervous system (CNS) .
This compound primarily acts as an agonist for alpha 7 nicotinic acetylcholine receptors (α7 nAChRs). These receptors are implicated in various CNS functions, including cognition, memory, and neuroprotection. Activation of α7 nAChRs has been associated with therapeutic effects in conditions such as Alzheimer's disease and schizophrenia .
Pharmacological Studies
- CNS Activity : Research indicates that compounds similar to this compound can enhance cognitive function and provide neuroprotective effects through the modulation of nAChRs .
- Calcium Flux Assays : In vitro studies using SHEP-1 cells expressing mutated forms of α7 nAChRs demonstrated that this compound can induce calcium flux, a marker of receptor activation, suggesting its potential as a therapeutic agent for CNS disorders .
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Case Studies :
- A study highlighted the role of similar bicyclic compounds in alleviating symptoms in animal models of neurodegenerative diseases, showcasing improvements in memory and learning tasks .
- Another investigation found that derivatives of this compound exhibited anti-inflammatory properties by modulating immune responses through nAChR pathways .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to other known compounds targeting nAChRs:
Properties
IUPAC Name |
tert-butyl 7-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-5-8(12)9(7)13/h7-9,13H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYFUEGUSGTHRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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